molecular formula C19H17NO5 B2454734 Methyl 3-(2-(6-methoxybenzofuran-3-yl)acetamido)benzoate

Methyl 3-(2-(6-methoxybenzofuran-3-yl)acetamido)benzoate

Cat. No.: B2454734
M. Wt: 339.3 g/mol
InChI Key: HVAQIORIMRNQHZ-UHFFFAOYSA-N
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Description

Methyl 3-[2-(6-methoxy-1-benzofuran-3-yl)acetamido]benzoate is a complex organic compound that features a benzofuran ring, which is known for its diverse biological activities.

Preparation Methods

Chemical Reactions Analysis

Methyl 3-[2-(6-methoxy-1-benzofuran-3-yl)acetamido]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-[2-(6-methoxy-1-benzofuran-3-yl)acetamido]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-[2-(6-methoxy-1-benzofuran-3-yl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Methyl 3-[2-(6-methoxy-1-benzofuran-3-yl)acetamido]benzoate can be compared with other benzofuran derivatives, such as:

Properties

IUPAC Name

methyl 3-[[2-(6-methoxy-1-benzofuran-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-23-15-6-7-16-13(11-25-17(16)10-15)9-18(21)20-14-5-3-4-12(8-14)19(22)24-2/h3-8,10-11H,9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAQIORIMRNQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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